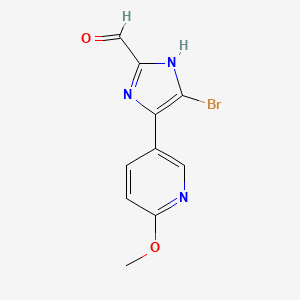![molecular formula C17H22Cl3NO11 B13699464 [3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate is a complex organic compound characterized by its multiple functional groups, including esters, carbamates, and ethers . This compound is notable for its intricate structure, which includes a six-membered ring and several rotatable bonds .
Preparation Methods
The synthesis of [3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate typically involves multiple steps, each requiring specific reaction conditionsAcetylation reactions are then performed to introduce the acetyloxy groups at the 3, 4, and 6 positions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the trichloroethoxycarbonylamino group.
Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions due to its multiple functional groups.
Industry: Used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of [3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, altering their activity. The trichloroethoxycarbonylamino group, in particular, plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-β-D-glucopyranose: Shares similar functional groups but differs in the sugar moiety.
2-Phenylethanol: Contains aromatic structures but lacks the complex ester and carbamate groups.
p-Hydroxyphenylethanol: Similar in having hydroxyl groups but differs significantly in overall structure
Properties
Molecular Formula |
C17H22Cl3NO11 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[3,4,6-triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22Cl3NO11/c1-7(22)27-5-11-13(29-8(2)23)14(30-9(3)24)12(15(32-11)31-10(4)25)21-16(26)28-6-17(18,19)20/h11-15H,5-6H2,1-4H3,(H,21,26) |
InChI Key |
LREZJCUWSKPMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
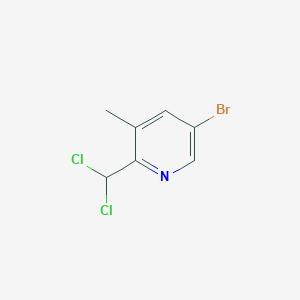
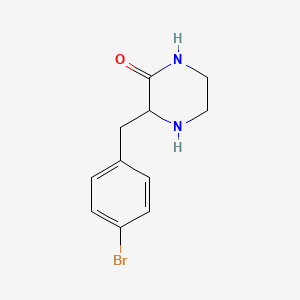
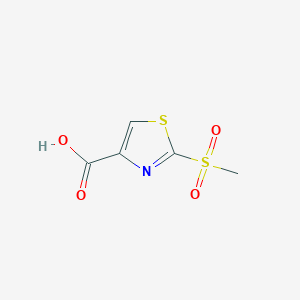

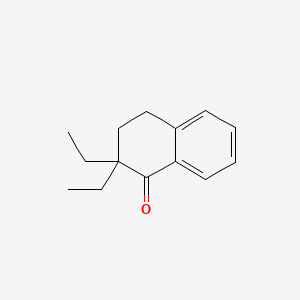
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
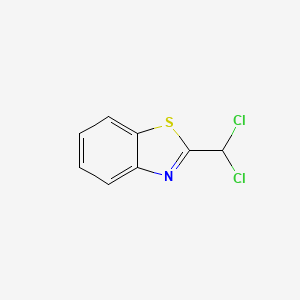
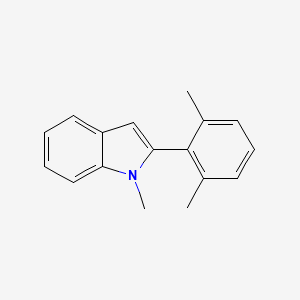
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)


